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Compound of Interest

Compound Name: 2-(Tert-butylsulfamoyl)acetic acid
CAS No.: 1042628-75-0
Cat. No.: B3374837
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Executive Summary & Structural Scope

Sulfamoyl acetic acid (

) and its derivatives represent a unique class of sulfonamides where the sulfamoyl group is
attached to an aliphatic carbon alpha to a carbonyl. Unlike classical aromatic sulfonamides
(e.g., sulfanilamide), these compounds possess distinct electronic properties due to the
electron-withdrawing effect of the adjacent carbonyl group.

This guide analyzes two primary structural categories:

e Biosynthetic Intermediates: 2-Sulfamoylacetic acid (2-SA) as a ligand in the active sites of
biosynthetic enzymes (Sbzl, SbzJ).

e Synthetic Inhibitors: N-substituted sulfamoyl acetamides and sulfamoylphenyl acetic acids
designed as Carbonic Anhydrase Inhibitors (CAlSs).

Structural Comparative Analysis
Small Molecule Crystallography: Sulfamoylacetamides
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Synthetic derivatives, particularly 2-diazo-2-sulfamoylacetamides, form stable crystals suitable
for X-ray diffraction. These structures reveal the supramolecular synthons that govern stability.

Key Structural Features:

o Geometry: The sulfur atom adopts a distorted tetrahedral geometry.

 Intramolecular Interactions: In 2-(benzenesulfonyl)acetamide derivatives, gauche
conformations are often stabilized by intramolecular

interactions.

e Packing: The primary stabilizing force in the crystal lattice is the N-H...O=S hydrogen
bonding network, forming infinite chains or dimers depending on the N-substitution.

Comparative Data: Physical Properties of Key Derivatives

. Key Structural
Compound Representative . . . .
Melting Point Spectroscopic  Stability

Feature (NMR) Factors

Class Structure

| 2-Diazo-sulfamoylacetamide | 2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide |
107-108 °C |

162.8 (C=0), 52.9 (OMe) | Stabilized by extended conjugation of diazo/sulfamoyl groups. | |
Sulfamoylphenyl acetic acid | 2-(4-sulfamoylphenyl)acetic acid | >200 °C (dec) |

7.8 (Ar-H), 4.0 (CH2) | Strong intermolecular H-bonds (dimers via COOH). | | Sulfamoyl-
Saccharin | 6-sulfamoyl-saccharin | 224—-226 °C |

8.2 (Ar-H) | Dual sulfonamide binding modes (primary vs secondary). |

Protein-Ligand Complex Data: The 2-SA Moiety

Recent crystallographic studies (2024-2025) on the altemicidin biosynthetic pathway have
elucidated the binding mode of 2-sulfamoylacetic acid (2-SA) within enzyme active sites.

o Enzyme Target:Sbzl (GNAT-like N-acetyltransferase).[1]
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e Ligand State: 2-SA is tethered to a Carrier Protein (SbzG) via a phosphopantetheine arm.[1]
e Binding Interactions:
o The sulfonamide oxygen atoms accept H-bonds from backbone amides of the enzyme.

o The amide nitrogen of the sulfamoyl group acts as a donor to catalytic residues (often
Histidine or Glutamate).

o Significance: This specific orientation is critical for the transfer of the sulfamoylacetyl group
to the acceptor molecule (6-azatetrahydroindane core).

Performance Metrics: Carbonic Anhydrase
Inhibition

Sulfamoyl acetic acid derivatives function as bioisosteres to standard sulfonamides. Their
performance is measured by the inhibition constant (

) against human Carbonic Anhydrase (hCA) isoforms.

Comparative Efficacy Table | Inhibitor Class | Compound Example | Target Isoform |

(nM) | Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | Standard Control | Acetazolamide (AAZ) |
hCA Il | 12.5 | Pan-inhibitor (Low Selectivity) | | Standard Control | Sulfanilamide | hCA 1l | ~200
| Low Potency | | Derivative | Sulfamoylphenyl-acetamide | hCA VIl | 8.9 | High Selectivity for
Brain Isoform | | Derivative | 2-(Benzylsulfinyl)benzoic acid | hCA Il | 60-150 | Moderate
(Lipophilic interaction driven) | | Derivative | Sulfamoyl-saccharin | hCA IX | 2-10 | Tumor-
associated Isoform Selective |

Mechanism of Action: The primary sulfamoyl group (

) coordinates directly to the catalytic Zinc ion (

) in the CA active site. The "tail" (acetic acid or acetamide linker) extends into the hydrophobic
or hydrophilic pockets, determining isoform selectivity (the "Tail Approach").

Experimental Protocols
Synthesis of 2-Diazo-2-sulfamoylacetamides
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Source: Adapted from MDPI, 2019 (Result 1.16)
o Starting Material: Dissolve 2-sulfamoylacetamide (3 mmol) in dry Acetonitrile (24 mL).

o Reagent Addition: Add 4-nitrobenzenesulfonyl azide (3.06 mmol) as the diazo transfer
reagent.

o Catalysis: Cool to 0 °C. Dropwise add DBU (1,8-Diazabicyclo[5.4.0Jundec-7-ene) (4.5 mmol).
e Reaction: Warm to room temperature and stir for 2 hours.

 Purification: Remove solvent under reduced pressure. Purify residue via silica gel column
chromatography (Ethyl Acetate:Petroleum Ether 1:10 v/v).

 Validation: Product should appear as yellow crystals. Verify via
-NMR (look for loss of methylene protons) and IR (Diazo peak ~2100 cm

).

Crystallization Protocol (Vapor Diffusion)

For co-crystallizing sulfamoyl derivatives with enzymes (e.g., Carbonic Anhydrase or Sbzl):

Protein Prep: Concentrate purified protein to 10 mg/mL in 20 mM Tris-HCI (pH 8.0).

Ligand Prep: Dissolve sulfamoyl derivative in 100% DMSO (50 mM stock).

Incubation: Mix protein and ligand (1:2 molar ratio) and incubate on ice for 30 mins.

Hanging Drop Setup:

o Mix 1

L protein-ligand complex + 1
L reservoir solution.

o Reservoir: 20% PEG 3350, 0.2 M Ammonium Acetate.
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o Growth: Seal over reservoir. Incubate at 18 °C. Crystals typically appear in 3—7 days.

Visualizations
Biosynthetic Pathway & Structural Logic

This diagram illustrates the biological generation of the 2-sulfamoylacetic acid scaffold and its
incorporation into antibiotics.
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Caption: Biosynthetic logic flow for the generation of the 2-sulfamoylacetic acid moiety
(highlighted yellow) and its utilization by specific enzymes (SbzJ, Sbzl).

Crystallization Decision Workflow

A logical guide for researchers attempting to crystallize these derivatives.
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Caption: Decision matrix for crystallizing sulfamoyl acetic acid derivatives, differentiating

References

between small molecule structural determination and protein-bound studies.

 Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis.
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 Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Source:
MDPI (Molecules)

e The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in
complex with human carbonic anhydrase. Source: RSC (New Journal of Chemistry)

 Structure of sulfonamide and sulfamate inhibitors of types 1-24.

o Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II.
Source: Journal of Medicinal Chemistry[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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